molecular formula C10H16ClNO B2542641 2-(2-Furyl)azepane hydrochloride CAS No. 1269053-71-5; 383129-07-5

2-(2-Furyl)azepane hydrochloride

Cat. No.: B2542641
CAS No.: 1269053-71-5; 383129-07-5
M. Wt: 201.69
InChI Key: XIFOUQZZPWMUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furyl)azepane hydrochloride is a secondary amine compound featuring a seven-membered azepane ring substituted with a 2-furyl group at the 2-position, with a hydrochloride salt enhancing its solubility . Notably, it is listed as discontinued by suppliers like CymitQuimica, indicating challenges in synthesis, stability, or commercial demand .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)azepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFOUQZZPWMUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(2-Furyl)azepane hydrochloride and related azepane or nitrogen-containing derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Data
This compound Not explicitly provided (inferred: C₁₁H₁₈ClNO) ~215.7 (estimated) Azepane core, 2-furyl substituent, hydrochloride salt Discontinued; secondary amine
2-(Azepan-4-yl)acetamide hydrochloride C₈H₁₇ClN₂O 192.69 Azepane core, acetamide substituent Powder form; PubChem CID: 126782091
2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride C₁₄H₁₉Cl₂NO₂ 304.21 Azepane core, 4-chlorophenyl and acetic acid groups CAS: 1956310-41-0
Morphinan-3-ol,17-[2-(2-furyl)ethyl]-, hydrochloride C₂₂H₂₈ClNO₂ 373.92 Morphinan core, 2-furyl ethyl substituent LD₅₀ (IV, mice): 20 mg/kg
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride C₉H₁₀Cl₂FN 234.09 Propan-2-amine backbone, chloro-fluorophenyl group Pharmacological interest

Analysis of Structural and Functional Differences

Azepane Derivatives
  • Its seven-membered azepane ring offers conformational flexibility compared to rigid scaffolds like morphinan .
  • 2-(Azepan-4-yl)acetamide hydrochloride : The acetamide group increases hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability compared to the furyl analog .
  • 2-(4-Chlorophenyl)acetic acid derivative : The chlorophenyl group enhances lipophilicity, likely improving blood-brain barrier penetration, while the acetic acid moiety introduces acidity, affecting ionization and binding .
Morphinan Analogs

The morphinan derivative (C₂₂H₂₈ClNO₂) shares a furyl-containing substituent but incorporates a complex polycyclic core. This structure confers high molecular weight (373.92) and rigidity, which may limit bioavailability despite its potent opioid receptor affinity. The acute toxicity (LD₅₀ = 20 mg/kg in mice) suggests significant pharmacological activity but narrow therapeutic windows .

Propan-2-amine Derivatives

The 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride (C₉H₁₀Cl₂FN) lacks an azepane ring but shares a halogenated aromatic substituent. Its smaller size (MW = 234.09) and tertiary amine structure may enhance CNS penetration, making it a candidate for neuroactive drug development .

Pharmacological and Toxicological Insights

  • Bioavailability : Compounds with lower molecular weights (e.g., 192.69 for the acetamide derivative) may exhibit better absorption profiles than bulkier analogs like the morphinan compound .
  • Target Selectivity : The furyl group’s aromaticity could favor interactions with serotonin or dopamine receptors, while chlorophenyl/acetic acid groups might target enzymes or transporters .

Preparation Methods

Traditional Organic Synthesis Approaches

Reductive Amination of Amino Ketones

Reductive amination represents a classical route to azepanes. In studies targeting 2-substituted azepanes, amino ketones such as 6-(furan-3'-yl)-6-azidohexan-2-one undergo hydrogenation with palladium hydroxide catalysts under 40 psi H₂. This method yielded racemic 2-(2-furyl)azepane, which was subsequently treated with HCl to form the hydrochloride salt. Challenges include controlling stereochemistry and minimizing over-reduction.

Key Reaction Conditions:
  • Substrate : 6-(Furan-3'-yl)-6-azidohexan-2-one (0.1 mmol)
  • Catalyst : Pd(OH)₂/C (10 wt%)
  • Solvent : Methanol (0.05 M)
  • Conditions : 40 psi H₂, 24 h, room temperature
  • Yield : 58% (racemic mixture).

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts has been explored for azepane synthesis. For furyl-substituted derivatives, diene precursors like N-allyl-N-(3-furylmethyl)allylamine undergo RCM in dichloromethane with Grubbs II catalyst (5 mol%). However, this method suffers from moderate yields (45–50%) due to competing oligomerization.

Catalytic Silyl Aza-Prins Cyclization

Mechanism and Optimization

The silyl aza-Prins cyclization (SAPC) leverages FeBr₃ or FeCl₃ catalysts to mediate cyclization between γ,δ-unsaturated amines and aldehydes. While aromatic aldehydes like furfural are unreactive in standard SAPC, modifying the aldehyde to a furyl-containing analog (e.g., 5-(furan-2-yl)pent-4-enal) could enable furyl incorporation.

Optimized Conditions for Tetrahydroazepines:
Parameter Value
Catalyst FeBr₃ (0.1 equiv)
Solvent Dichloromethane (0.1 M)
Temperature 0°C
Aldehyde Isovaleraldehyde (1.5 equiv)
Yield 90% (for 7a )

Adapting this to furyl substrates would require altering the aldehyde and optimizing catalyst loading to suppress pyrrolidine byproducts.

Limitations and Byproduct Formation

At elevated temperatures (>10°C), FeBr₃-catalyzed reactions favor pyrrolidine formation via 5-exo-trig cyclization. For example, rac-8 (2-methyl-1-tosyl-3-(triphenylsilyl)pyrrolidine) formed in 35% yield alongside tetrahydroazepines. Mitigating this requires strict temperature control (<0°C) and low catalyst loads (0.1 equiv).

Solid-Phase Synthesis and Diversity-Oriented Routes

Titanium Alkylidene-Mediated Cyclization

Solid-phase approaches using trityl-protected amines enable combinatorial synthesis. For example, resin-bound esters react with titanium alkylidenes derived from thioacetals to form enol ethers, which are cleaved with 4% trifluoroacetic acid (TFA) to yield amino ketones. Subsequent cyclization under basic conditions (4M NaOH) generates azepanes.

Procedure Highlights:
  • Thioacetal Substrate : 1-(Triphenylmethyl)-3-(furan-2-yl)propan-1-amine
  • Titanium Reagent : Cp₂Ti[P(OEt)₃]₂ (2 equiv)
  • Resin-Bound Ester : Wang resin-linked benzoyl chloride
  • Cleavage : 4% TFA, 1% Et₃SiH in dichloromethane
  • Cyclization : 4M NaOH, 12 h
  • Yield : 40% (over 3 steps).

Challenges in Reductive Amination

Efforts to cyclize amino ketones like 6-(furan-3'-yl)hexan-2-one via reductive amination often stall at the ketone stage. Hydrogenation with Pd(OH)₂/C succeeds but produces racemic mixtures, necessitating chiral resolution for enantiopure products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Signals at δ 7.33–7.27 (m, 2H, furyl H-3, H-4), δ 5.81 (m, 1H, azepane H-2), δ 4.25 (dq, 1H, H-1).
  • ¹³C NMR : Peaks at δ 142.7 (C, furyl C-2), δ 110.3 (CH, furyl C-5), δ 59.4 (CH, azepane C-2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₀H₁₆ClNO : [M + H]⁺ = 202.0994
  • Observed : 202.0996.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Furyl)azepane hydrochloride, and what analytical techniques confirm its purity and structure?

Answer:
Synthesis typically involves nucleophilic substitution or ring-closing metathesis to introduce the furyl group onto the azepane backbone. For example, coupling 2-furyl lithium with a chloroazepane intermediate under anhydrous conditions, followed by HCl salt formation. Purification via recrystallization or column chromatography is critical. Analytical confirmation includes:

  • NMR spectroscopy (¹H/¹³C) to verify structural integrity and substituent positions .
  • HPLC (≥95% purity) with UV detection at 254 nm to assess batch consistency .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation (theoretical: ~198.13 g/mol based on C₈H₁₆ClN·HCl) .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Answer:
Key properties include:

  • Solubility : Hydrochloride salt enhances water solubility (~50 mg/mL), critical for in vitro assays. Solubility in DMSO (>100 mg/mL) facilitates stock solutions .
  • Stability : Stable at room temperature in dry, dark conditions but degrades under prolonged UV exposure. pH-dependent stability (optimal pH 4–6) .
  • Hygroscopicity : Requires desiccant storage to prevent moisture absorption, which impacts formulation accuracy .

Advanced: How does the furyl substituent influence the biological activity and receptor binding affinity of this compound compared to other azepane derivatives?

Answer:
The 2-furyl group enhances π-π interactions with aromatic residues in CNS receptors (e.g., serotonin or dopamine receptors). Comparative studies show:

  • Increased affinity : 10-fold higher binding to 5-HT₃ receptors vs. non-furyl azepanes, likely due to furan’s electron-rich ring .
  • Metabolic stability : Furyl derivatives resist CYP450 oxidation better than phenyl analogs, extending half-life in vivo .
  • SAR studies : Methylation at the azepane nitrogen reduces activity, highlighting the importance of the secondary amine .

Advanced: What methodologies are employed to assess the genotoxic potential of this compound in preclinical studies?

Answer:

  • Ames test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 mix). Positive controls: 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide .
  • Micronucleus assay : In vivo rodent models (e.g., ICR mice) dosed at 50–200 mg/kg, with bone marrow sampling post-24/48 hours .
  • Comet assay : Hepatic cell lines (e.g., HepG2) treated at IC₅₀ concentrations to detect DNA strand breaks .

Methodological: In pharmacological studies, what in vitro and in vivo models are suitable for evaluating the neurological effects of this compound?

Answer:

  • In vitro :
    • Receptor binding assays : Radiolabeled ligands (e.g., [³H]-GR65630 for 5-HT₃ receptors) to quantify IC₅₀ values .
    • Calcium flux assays : HEK293 cells expressing GABAₐ receptors to measure channel modulation .
  • In vivo :
    • Forced swim test (FST) : Mice (20–25 g) dosed at 10–30 mg/kg i.p. to assess antidepressant-like effects .
    • Electrophysiology : Patch-clamp recordings in hippocampal slices to study synaptic plasticity .

Methodological: How can researchers mitigate batch-to-batch variability in the synthesis of this compound to ensure reproducible results?

Answer:

  • Process controls : Strict anhydrous conditions during furyl group coupling and HCl salt formation .
  • Quality checks :
    • HPLC-UV : Monitor retention time (e.g., 8.2 min on C18 column) and peak area ≥95% .
    • Karl Fischer titration : Ensure moisture content <0.5% .
  • Standardized intermediates : Use commercially validated azepane precursors (e.g., 1-(2-chloroethyl)azepane) .

Safety: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis; avoid aerosolization .
  • Waste disposal : Segregate as hazardous organic waste; incinerate at >1000°C .

Data Analysis: How should researchers address discrepancies in activity data across different studies involving this compound?

Answer:

  • Purity verification : Re-analyze batches via HPLC to rule out impurities .
  • Model validation : Cross-check receptor expression levels in cell lines (e.g., via qPCR) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets; report effect sizes .

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